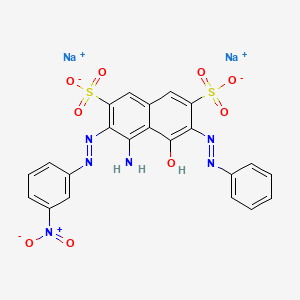
2-(2-aminoethyl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-aminoethyl)quinazolin-4(3H)-one is a chemical compound that falls under the category of quinazolines . Quinazolines are aromatic heterocycles with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring, and a pyrimidine ring . The molecule contains a total of 35 bonds, including 18 non-H bonds, 11 multiple bonds, 5 rotatable bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 2 primary amines (aliphatic), 1 tertiary amine (aromatic), and 1 Pyrimidine .
Synthesis Analysis
The synthesis of 2-(2-aminoethyl)quinazolin-4(3H)-one involves the chemoselective conversion of 2-amido-aryl oxazolines to quinazolin-4(3H)-ones . This reaction is proposed to involve a PIFA-mediated 6π electrocyclization followed by an in situ nucleophilic substitution .Molecular Structure Analysis
The molecular structure of 2-(2-aminoethyl)quinazolin-4(3H)-one includes 2 primary amines (aliphatic), 1 tertiary amine (aromatic), and 1 Pyrimidine . It also contains 2 six-membered rings and 1 ten-membered ring .Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
2-(2-aminoethyl)quinazolin-4(3H)-one and its derivatives have been the focus of various synthetic methodologies due to their relevance in medicinal chemistry. Kumar et al. (2015) developed simple, green synthetic protocols for the one-pot synthesis of 2,3-disubstituted quinazolin-4(3H)-ones, demonstrating applications in the synthesis of drugs acting on the central nervous system, such as methaqualone and mebroqualone (Kumar et al., 2015). Parua et al. (2017) reported an environmentally benign method for the one-pot cascade synthesis of quinazolin-4(3H)-ones, highlighting the versatility of this compound in synthetic chemistry (Parua et al., 2017).
Anticancer and Antiviral Properties
Quinazolin-4(3H)-one derivatives have shown potential as anticancer and antiviral agents. Mulakayala et al. (2012) synthesized 2-aryl quinazolin-4(3H)-ones and evaluated their anti-proliferative properties against cancer cell lines, indicating their potential application in medicinal chemistry (Mulakayala et al., 2012). Selvam et al. (2007) designed and synthesized novel quinazolin-4(3H)-ones with antiviral activities against various respiratory and biodefense viruses, highlighting their potential in antiviral drug development (Selvam et al., 2007).
Antibacterial and Antimicrobial Applications
The antibacterial and antimicrobial properties of quinazolin-4(3H)-one derivatives have been a subject of interest. Wang et al. (2014) synthesized novel Schiff base derivatives of quinazolin-4(3H)-one, demonstrating good to excellent antibacterial activities against tobacco and tomato bacterial wilts (Wang et al., 2014). Antypenko et al. (2016) synthesized novel quinazolin-4(3H)-thiones and evaluated their antimicrobial and anticancer properties, revealing their potential in antimicrobial therapy (Antypenko et al., 2016).
Interaction with Biological Molecules
The interaction of quinazolin-4(3H)-one derivatives with biological molecules has been explored for potential therapeutic applications. Dai Yun (2009) investigated the binding between 3-(2-Aminoethyl)-2-anilino-quinazolin-4(3H)-one and bovine serum albumin, shedding light on the potential interaction mechanisms of these compounds with proteins (Dai Yun, 2009).
Safety And Hazards
While specific safety and hazard information for 2-(2-aminoethyl)quinazolin-4(3H)-one is not available, general safety precautions for handling similar compounds include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using the product .
Propiedades
IUPAC Name |
2-(2-aminoethyl)-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c11-6-5-9-12-8-4-2-1-3-7(8)10(14)13-9/h1-4H,5-6,11H2,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRQKHVKJNPNRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649361 |
Source


|
| Record name | 2-(2-Aminoethyl)quinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-aminoethyl)quinazolin-4(3H)-one | |
CAS RN |
437998-07-7 |
Source


|
| Record name | 2-(2-Aminoethyl)quinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-imidazo[4,5-d]triazin-4-one](/img/structure/B1384167.png)


![2-(morpholin-4-yl)[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B1384172.png)
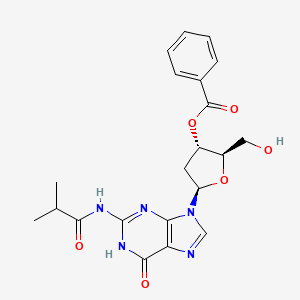
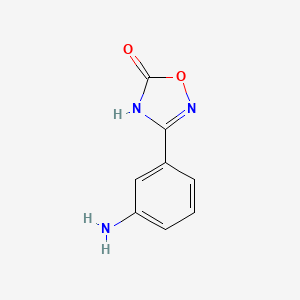
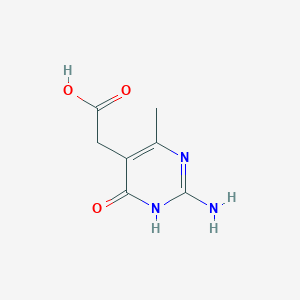

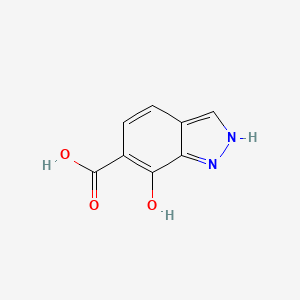
![4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1384183.png)
![4-Amino-6-hydroxypyrazolo[3,4-d]pyrimidine](/img/structure/B1384184.png)
![6-benzyl-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B1384186.png)

